7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one
Description
The compound 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one (CAS: 637753-64-1, molecular formula: C₂₄H₂₈N₂O₅, molecular weight: 424.497 g/mol) is a chromen-4-one derivative with a complex substitution pattern . Key structural features include:
- A 7-hydroxy group on the chromen-4-one core.
- An 8-position substitution with a piperazinylmethyl group bearing a 2-hydroxyethyl moiety.
- A 3-position 2-methoxyphenyl group and a 2-methyl substituent on the chromen ring.
Its synthesis typically involves multi-step reactions, including Knoevenagel condensation and piperazine alkylation, as seen in related compounds .
Properties
IUPAC Name |
7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-(2-methoxyphenyl)-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-16-22(17-5-3-4-6-21(17)30-2)23(29)18-7-8-20(28)19(24(18)31-16)15-26-11-9-25(10-12-26)13-14-27/h3-8,27-28H,9-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTSZBAFPQFRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)CCO)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and the subsequent introduction of the hydroxyethyl piperazine and methoxyphenyl groups. One common synthetic route involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Hydroxyethyl Piperazine Group: The hydroxyethyl piperazine group can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an appropriate electrophile, such as an alkyl halide or sulfonate ester.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a suitable methoxybenzene derivative reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups in the compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the chromen-4-one core can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other strong reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for the development of new drugs.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl piperazine and methoxyphenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects through the inhibition or activation of these molecular targets, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Analogues
The target compound differs from analogues primarily in substituent positions and functional groups. Key structural modifications among related compounds include:
Physicochemical and Spectral Comparisons
- Melting Points: Target compound: Not explicitly reported, but analogues like 2s (196–198°C) and 6d (207–209°C) suggest similar thermal stability. The 4-chlorophenyl analogue (CAS 847272-24-6) likely has a higher melting point due to increased molecular symmetry and halogen interactions .
Spectral Data :
- ¹H NMR : The target compound’s 2-methoxyphenyl group shows distinct aromatic signals (e.g., δ 7.91 ppm for H-5 in 2s ), whereas para-substituted analogues exhibit downfield shifts due to electron-donating groups .
- HR-MS : The molecular ion peak for the target compound (m/z 424.497) differs from 2s (m/z 396.18) due to substituent variations .
Biological Activity
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one, a compound belonging to the chromenone family, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H28N2O6
- Molecular Weight : 440.496 g/mol
- CAS Number : 848207-29-4
Antitumor Activity
Recent studies have indicated that derivatives of chromenone compounds exhibit significant antitumor activity. For instance, a study demonstrated that similar chromenone derivatives showed cytotoxic effects against various cancer cell lines, suggesting that the presence of hydroxyl and methoxy groups enhances their efficacy against cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-II, which are crucial in the inflammatory response. A recent investigation reported that related compounds exhibited IC50 values in the low micromolar range against COX-II, indicating a potential for therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Preliminary research suggests that this chromenone derivative possesses antimicrobial properties. In vitro assays revealed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies and Experimental Data
-
Antitumor Efficacy :
- A study conducted on a series of chromenone derivatives reported that compounds with similar structural motifs exhibited IC50 values ranging from 5 to 15 µM against human breast cancer cells (MCF-7) .
- Another study highlighted a derivative with a hydroxyl group at position 7, demonstrating enhanced cytotoxicity compared to its analogs .
- Anti-inflammatory Mechanism :
- Antimicrobial Activity :
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one, and what critical parameters influence yield?
Methodological Answer:
The Mannich reaction is a robust method for introducing the piperazine-methyl moiety. Key steps include:
- Reacting the chromenone core with formaldehyde (37% solution) and dimethylamine (40% aqueous solution) in ethanol under reflux.
- Critical parameters: pH control (adjusted to 4.6 using glacial acetic acid), reaction time (24–48 hours), and stoichiometric ratios (1:1.2:1.5 for chromenone:formaldehyde:amine). Yield optimization requires inert atmosphere (N₂) to prevent oxidation of the hydroxyethyl group.
Basic: Which spectroscopic and crystallographic techniques are optimal for characterizing this compound's structural integrity?
Methodological Answer:
- NMR (1H and 13C): Assigns proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) and confirms substitution patterns.
- LC-MS: Validates molecular weight (e.g., [M+H]+ at m/z 495.2) and detects impurities.
- X-ray crystallography: Resolves bond angles (e.g., C44–C45–C46 = 121.03°) and confirms the chair conformation of the piperazine ring. Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
Advanced: How can researchers resolve discrepancies in reported biological activities of this compound across studies?
Methodological Answer:
- Assay standardization: Replicate studies using consistent cell lines (e.g., HEK293 vs. HepG2) and concentrations (IC₅₀ values vary by 10-fold depending on serum content).
- Purity validation: Employ HPLC (C18 column, methanol:buffer = 65:35, pH 4.6) to rule out impurities (e.g., unreacted starting material or N-oxide byproducts).
- Meta-analysis: Compare data across pharmacopeial guidelines (e.g., USP-NF) to identify methodological outliers.
Advanced: What computational strategies predict the binding affinity of this compound with kinase targets (e.g., PI3K or CDK2)?
Methodological Answer:
- Molecular docking: Use AutoDock Vina with ATP-binding site coordinates (PDB: 3QHH) to assess hydrogen bonding with the hydroxyethyl-piperazine group.
- MD simulations (GROMACS): Simulate ligand-protein interactions over 100 ns to evaluate stability (RMSD < 2.0 Å).
- Validation: Cross-check with in vitro kinase inhibition assays (IC₅₀ < 1 μM confirms computational predictions).
Advanced: How should researchers design stability studies under varying pH and temperature conditions?
Methodological Answer:
- Buffer systems: Test pH 4.6 (sodium acetate/1-octanesulfonate) and pH 7.4 (phosphate-buffered saline) at 25°C and 40°C.
- HPLC monitoring: Track degradation products (e.g., demethylation at the methoxyphenyl group) at 0, 3, 6, and 12 months.
- Forced degradation: Expose to UV light (254 nm) and 3% H₂O₂ to simulate oxidative stress.
Advanced: What strategies isolate and identify major Phase I metabolites of this compound?
Methodological Answer:
- In vitro metabolism: Incubate with rat liver microsomes (1 mg/mL protein, NADPH regeneration system) for 60 minutes.
- LC-HRMS analysis: Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect m/z shifts (e.g., +16 Da for hydroxylation).
- Fragmentation patterns: Compare MS² spectra with reference standards (e.g., N-dealkylation at the piperazine ring).
Advanced: How can crystallographic data resolve contradictions in reported tautomeric forms of the chromen-4-one core?
Methodological Answer:
- Single-crystal X-ray diffraction: Determine tautomer prevalence (e.g., enol vs. keto forms) using Hirshfeld surface analysis.
- Hydrogen bonding metrics: Measure O–H···O distances (<2.6 Å confirms enol tautomer dominance).
- DFT calculations (Gaussian 16): Compare theoretical vs. experimental bond lengths (C=O at 1.22 Å vs. 1.24 Å observed).
Advanced: What protocols mitigate interference from piperazine ring oxidation during biological assays?
Methodological Answer:
- Antioxidant additives: Include 1 mM ascorbic acid in cell culture media to prevent N-oxide formation.
- LC-MS/MS monitoring: Quantify oxidation products using MRM transitions (m/z 495→477 for the parent, m/z 511→493 for N-oxide).
- Stable analogs: Synthesize deuterated piperazine derivatives (e.g., –CD₂– groups) to assess oxidation impact on activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
